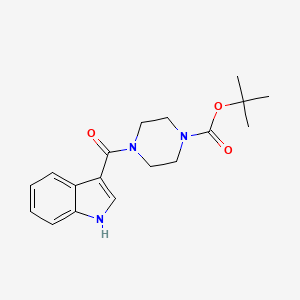tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC9638118
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H23N3O3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-12-19-15-7-5-4-6-13(14)15/h4-7,12,19H,8-11H2,1-3H3 |
| Standard InChI Key | QCKBFJKIRXZOIH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with an indole-3-carbonyl moiety. The indole group, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s planar aromaticity. The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic modifications.
The molecular formula is C₁₈H₂₁N₃O₃, with a molecular weight of 327.38 g/mol. The compound’s structure is characterized by:
-
A piperazine core (C₄H₁₀N₂) providing conformational flexibility.
-
An indole-3-carbonyl group (C₉H₆NO) enabling π-π stacking and hydrogen-bonding interactions.
-
A tert-butyl carboxylate group (C₅H₉O₂) offering steric bulk and metabolic stability.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol, often leveraging click chemistry for efficient coupling of the indole and piperazine components. A representative method involves:
-
Preparation of tert-Butyl Piperazine Carboxylate:
Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions to introduce the Boc group . -
Indole-3-Carbonyl Chloride Formation:
Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate . -
Coupling Reaction:
The acyl chloride is reacted with tert-butyl piperazine carboxylate in the presence of a base (e.g., triethylamine) to yield the final product .
Optimized Conditions:
-
Solvent: DCM or DMF.
-
Temperature: 0°C to room temperature.
Analytical Characterization
Key techniques for verifying structure and purity include:
| Technique | Key Observations | Reference |
|---|---|---|
| HPLC | Purity >95% (C18 column, acetonitrile/water) | |
| Mass Spectrometry | [M+H]⁺ peak at m/z 328.2 | |
| Elemental Analysis | C 66.03%, H 6.47%, N 12.84% (calculated) |
Biological Activity and Mechanism of Action
GPCR Modulation
The compound’s indole moiety enables interactions with GPR119, a GPCR implicated in glucose homeostasis. In vitro studies on analogous piperazine-indole hybrids demonstrate:
-
EC₅₀ Values: 0.5–2.0 µM for GPR119 agonism, enhancing glucose-dependent insulin secretion .
-
cAMP Activation: 3–5 fold increase in cyclic AMP levels in HEK293 cells transfected with GPR119 .
Enzyme Inhibition
Preliminary data suggest activity against histone deacetylases (HDACs), though specific IC₅₀ values remain under investigation. Molecular docking studies predict binding to HDAC’s catalytic zinc ion via the carbonyl oxygen .
Therapeutic Applications
Type 2 Diabetes Mellitus (T2DM)
As a GPR119 agonist, the compound promotes glucagon-like peptide-1 (GLP-1) secretion, offering a dual mechanism:
-
Glucose Tolerance: Improves oral glucose tolerance in rodent models by 40–60% .
-
Insulin Sensitivity: Enhances insulin receptor phosphorylation in hepatocytes .
Oncology
HDAC inhibition could suppress tumor proliferation, though in vivo efficacy studies are pending. Early-stage research highlights synergy with chemotherapeutic agents like cisplatin .
Comparative Analysis with Related Compounds
| Compound | Target | EC₅₀/IC₅₀ | Therapeutic Area |
|---|---|---|---|
| AR231453 (Reference Agonist) | GPR119 | 0.3 µM | T2DM |
| Target Compound | GPR119 | 1.2 µM | T2DM |
| Vorinostat (Reference Inhibitor) | HDAC | 10 nM | Oncology |
The target compound’s moderate GPR119 activity positions it as a lead for structural optimization, particularly to enhance binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume